molecular formula C15H10ClN3O2 B2765984 8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide CAS No. 951989-28-9

8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide

Cat. No.: B2765984
CAS No.: 951989-28-9
M. Wt: 299.71
InChI Key: NVFIPTDTNUKVCB-UHFFFAOYSA-N
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Description

“8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide” is a chemical compound. It belongs to the class of quinolines, which are nitrogen-containing bicyclic compounds . Quinolines have versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in various ways. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “this compound” would require more specific data.

Scientific Research Applications

Structural and Synthesis Insights

Quinoline derivatives have been synthesized and studied for their structural properties and potential applications in various fields. For example, modifications of quinoline compounds have been explored for their diuretic properties and potential as new remedies for hypertension. The study by Shishkina et al. (2018) detailed polymorphic modifications of a quinoline derivative, highlighting differences in crystal packing and organizational levels within the crystal structures (Shishkina et al., 2018).

Applications in Material Science and Biochemistry

Quinoline-containing compounds have been investigated for their fluoroionophore properties, showing selectivity for sodium and strontium ions among alkali and alkaline earth metal ions. This application demonstrates the versatility of quinoline derivatives in sensing and ion recognition technologies (Casnati et al., 2003).

Antimicrobial and Anticorrosive Properties

Quinoline derivatives have also been reviewed for their effectiveness as anticorrosive materials, providing insights into their potential industrial applications in protecting metals against corrosion. The review by Verma et al. (2020) elaborates on the molecular mechanisms behind the anticorrosive properties of quinoline compounds, emphasizing their high electron density and ability to form stable chelating complexes (Verma et al., 2020).

Future Directions

Quinoline derivatives have potential for industrial and medicinal applications . Future research could focus on developing new synthesis methods, exploring their biological activity, and optimizing their properties for specific applications.

Properties

IUPAC Name

8-chloro-4-oxo-N-pyridin-3-yl-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-12-5-1-4-10-13(12)18-8-11(14(10)20)15(21)19-9-3-2-6-17-7-9/h1-8H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFIPTDTNUKVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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